molecular formula C7H6N4O B2814916 N-(Cyanomethyl)pyridazine-4-carboxamide CAS No. 1566663-23-7

N-(Cyanomethyl)pyridazine-4-carboxamide

Cat. No.: B2814916
CAS No.: 1566663-23-7
M. Wt: 162.152
InChI Key: KQEIETVBGQTPHV-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)pyridazine-4-carboxamide is a heterocyclic compound that features a pyridazine ring substituted with a cyanomethyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyanomethyl)pyridazine-4-carboxamide typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

N-(Cyanomethyl)pyridazine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include dicyclohexyl carbodiimide (DCC) and 4-N,N-dimethylamino pyridine (DMAP) for condensation reactions . Dimethylformamide (DMF) is often used as a solvent in these reactions.

Major Products

The major products formed from these reactions are typically heterocyclic compounds with potential biological activity. For example, the condensation of 2-nitro aniline with cyanoacetic acid can yield 2-Cyano-N-(4-nitrophenyl) acetamide .

Scientific Research Applications

N-(Cyanomethyl)pyridazine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(Cyanomethyl)pyridazine-4-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, pyridazine derivatives have been shown to inhibit the function of insect chordotonal neurons by decreasing intracellular calcium levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Cyanomethyl)pyridazine-4-carboxamide is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. Its ability to form various heterocyclic compounds through substitution reactions makes it a valuable compound in synthetic chemistry.

Properties

IUPAC Name

N-(cyanomethyl)pyridazine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O/c8-2-4-9-7(12)6-1-3-10-11-5-6/h1,3,5H,4H2,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQEIETVBGQTPHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=NC=C1C(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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